![molecular formula C13H24O3Si B13008138 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13008138.png)
3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid: is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction, followed by a ring-opening and subsequent ring-closing reaction to form the bicyclo[1.1.1]pentane structure.
Introduction of the carboxylic acid group: This step involves the functionalization of the bicyclo[1.1.1]pentane core with a carboxylic acid group, typically through a carboxylation reaction.
Attachment of the tert-butyldimethylsilyl (TBDMS) group: The final step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl group, which is achieved through a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group if the TBDMS group is removed.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidation can yield ketones or carboxylic acids.
Reduction: Reduction can produce alcohols or aldehydes.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential bioactivity makes it a candidate for drug discovery and development. Its stability and functionalizability enable the design of novel therapeutic agents.
Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity.
Industry
In materials science, the compound can be used to synthesize new polymers or materials with unique properties. Its stability and structural features make it suitable for high-performance applications.
Mecanismo De Acción
The mechanism of action of 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In drug discovery, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(((Trimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(((Tert-butyldiphenylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-methanol
Uniqueness
The presence of the tert-butyldimethylsilyl group in 3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and stability. This makes it distinct from other similar compounds and can lead to different chemical behaviors and applications.
Propiedades
Fórmula molecular |
C13H24O3Si |
|---|---|
Peso molecular |
256.41 g/mol |
Nombre IUPAC |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H24O3Si/c1-11(2,3)17(4,5)16-9-12-6-13(7-12,8-12)10(14)15/h6-9H2,1-5H3,(H,14,15) |
Clave InChI |
FFNHMYWKBFDEJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC12CC(C1)(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
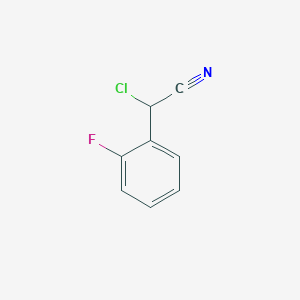
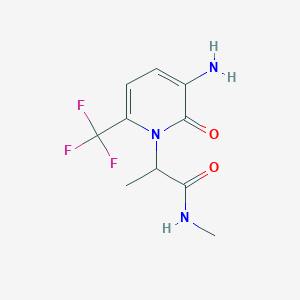
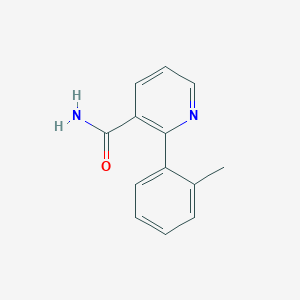
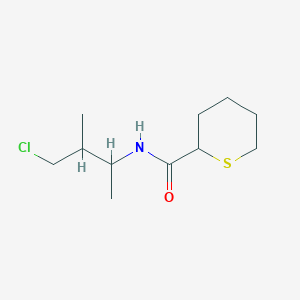
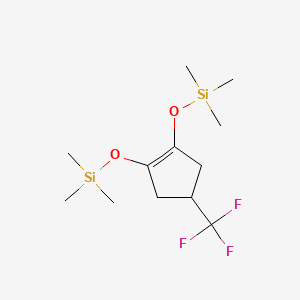
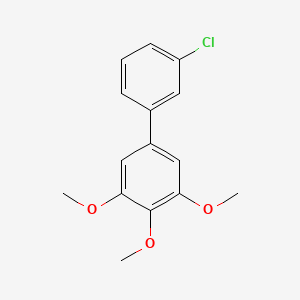
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
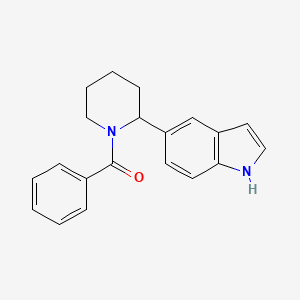
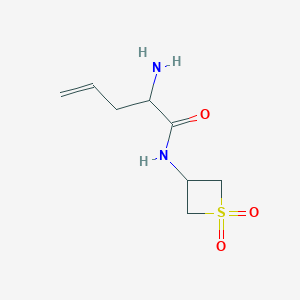
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13008129.png)

![5-Methylbenzo[d]isothiazole](/img/structure/B13008134.png)
